molecular formula C9H6BrClN2 B2481090 5-Bromo-4-chloro-2-methylquinazoline CAS No. 1823899-28-0

5-Bromo-4-chloro-2-methylquinazoline

Cat. No. B2481090
CAS RN: 1823899-28-0
M. Wt: 257.52
InChI Key: JRQZSSBKXDSLKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including those similar to 5-Bromo-4-chloro-2-methylquinazoline, involves multi-step chemical reactions, starting from basic aromatic compounds to more complex structures. For instance, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in some anti-cancer drug syntheses, is prepared through a series of reactions including halogenation and oxidation processes, demonstrating the complexity and versatility in synthesizing quinazoline derivatives (Cao Sheng-li, 2004).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives reveals a system containing a bridged nitrogen atom, offering insights into their chemical behavior and reactivity. Structural analyses, such as IR, ^1HNMR, MS, and elemental analysis, help confirm the molecular structure, ensuring the correct synthesis of the desired compound. These methods provide a detailed understanding of the compound's framework and the positioning of its substituents (Xin-Ping Hui et al., 2000).

Chemical Reactions and Properties

Quinazoline derivatives participate in a variety of chemical reactions, demonstrating their reactivity and potential for further chemical manipulation. The introduction of bromo and chloro substituents into the quinazoline structure influences its reactivity, allowing for subsequent functionalization or participation in coupling reactions. These properties are crucial for the synthesis of more complex molecules or for the modification of the compound to enhance its biological activity (O. Ouerghi et al., 2021).

Physical Properties Analysis

The physical properties of 5-Bromo-4-chloro-2-methylquinazoline, such as melting point, solubility, and crystalline structure, can be deduced from similar compounds. These properties are essential for understanding the compound’s behavior in different environments and for its application in various chemical processes. The crystal structure analysis provides valuable information on the compound's stability and reactivity (M. Candan et al., 2001).

Chemical Properties Analysis

The chemical properties of 5-Bromo-4-chloro-2-methylquinazoline, including its acidity, basicity, and reactivity towards various reagents, can be inferred from studies on similar quinazoline derivatives. These properties are pivotal for its use in synthetic chemistry, where it can act as a precursor for more complex molecules or undergo further functionalization to alter its biological activity (I. Ukrainets et al., 2007).

Scientific Research Applications

Synthesis of Substituted Quinazolon-4(3H)-ones 5-Bromo-4-chloro-2-methylquinazoline derivatives have been explored for the synthesis of various substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones, serving as potential non-steroidal anti-inflammatory and analgesic agents. This includes the synthesis of a series of acetohydrazides and their conversion into oxothiazolidin-3-yl acetamides and oxoazetidin-1-yl acetamides, which have shown promising biological activity, highlighting the compound's utility in medicinal chemistry (Kumar et al., 2014).

Antibacterial Activity Compounds derived from 5-Bromo-4-chloro-2-methylquinazoline have been studied for their antibacterial properties. Notably, series of triazoles containing the quinazoline framework have been synthesized and tested against various bacterial strains, demonstrating the chemical's significance in the development of new antibacterial agents (Singh et al., 2010).

Intermediate for Anti-Cancer Drugs The molecule serves as a key intermediate in the synthesis of anti-cancer drugs, specifically those targeting thymidylate synthase, a crucial enzyme in DNA synthesis. The synthesis of bromomethylquinazoline, a precursor for such drugs, demonstrates the compound's relevance in cancer treatment development (Sheng-li, 2004).

Synthesis of Hydroquinazoline-Diones 5-Bromo-4-chloro-2-methylquinazoline is utilized in the synthesis of hydroquinazoline-diones, compounds with potential pharmaceutical applications. This synthesis involves the use of ionic liquids and chlorotrimethylsilane, showcasing the molecule's versatility in chemical synthesis (Kefayati et al., 2012).

Biological Activity Studies Derivatives of 5-Bromo-4-chloro-2-methylquinazoline have been synthesized and studied for various biological activities such as antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This highlights the compound's potential in the development of new therapeutic agents (Sahu et al., 2008).

Mechanism of Action

While the specific mechanism of action for 5-Bromo-4-chloro-2-methylquinazoline is not mentioned in the search results, quinazoline derivatives have been found to have various therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .

Future Directions

While specific future directions for 5-Bromo-4-chloro-2-methylquinazoline were not found in the search results, research into quinazoline derivatives continues to be a significant area of interest due to their wide range of biological activities . Understanding the molecular landscapes and immune microenvironment of these compounds will help optimize future therapeutic strategies .

properties

IUPAC Name

5-bromo-4-chloro-2-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQZSSBKXDSLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC=C2)Br)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-methylquinazoline

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